molecular formula C12H7NO2S B8337656 7-(Thiophen-3-yl)indoline-2,3-dione

7-(Thiophen-3-yl)indoline-2,3-dione

Cat. No.: B8337656
M. Wt: 229.26 g/mol
InChI Key: ODUNVVPJNXOXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Thiophen-3-yl)indoline-2,3-dione is a synthetic analog of isatin (1H-indole-2,3-dione), a versatile scaffold with significant pharmacological importance . This compound features a thiophene ring at the 7-position, a modification that explores the structure-activity relationships of heterocyclic hybrids and is known to influence biological activity and physicochemical properties . Isatin and its derivatives are recognized as privileged structures in medicinal chemistry and serve as valuable precursors for synthesizing numerous bioactive molecules . Researchers utilize this core structure to develop compounds with diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . For instance, closely related indoline-2,3-dione derivatives have demonstrated notable inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the inflammatory process . Other analogs have shown promising results against renal cancer cell lines and pathogens like Candida albicans . The synthetic versatility of the isatin core allows for further functionalization, making it an essential intermediate for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

7-thiophen-3-yl-1H-indole-2,3-dione

InChI

InChI=1S/C12H7NO2S/c14-11-9-3-1-2-8(7-4-5-16-6-7)10(9)13-12(11)15/h1-6H,(H,13,14,15)

InChI Key

ODUNVVPJNXOXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C(=O)N2)C3=CSC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃) increase molecular weight and density while reducing solubility. The trifluoromethyl analog exhibits a high melting point (192–193°C), suggesting strong crystalline packing .
  • The thiophene group in the target compound introduces sulfur-based π-π interactions, which may favor binding to aromatic residues in enzymes or receptors.

Key Observations :

  • Traditional condensation methods (e.g., aldol reactions) require prolonged reaction times (48 hours) but achieve moderate yields (50–61%) .
  • Microwave-assisted synthesis reduces reaction times (25–30 hours) but may lower yields (40–55%) due to rapid decomposition .

Pharmacological Activity Comparisons

Receptor Affinity and Selectivity

Indoline-2,3-dione derivatives exhibit varied receptor interactions:

Compound Type Substituent σ1 Affinity (Ki, nM) σ2 Affinity (Ki, nM) Selectivity (σ1/σ2) References
Benzoxazolone derivatives Benzoxazolone 2.6 (best) >72 28 (σ2/σ1)
Indoline-2,3-dione derivatives Additional carbonyl 844–>3000 42 (best) >72 (σ1/σ2)

Key Observations :

  • The indoline-2,3-dione scaffold with an additional carbonyl group shows low σ1 affinity but high σ2 selectivity (>72-fold), likely due to steric hindrance from the rigid core .
  • Thiophene’s electron-rich structure may further modulate receptor interactions, though specific data for this compound are unavailable.

Anticonvulsant Activity

Schiff bases of isatin derivatives demonstrate notable activity:

Compound MES ED₅₀ (mg/kg) ScMet ED₅₀ (mg/kg) References
N-Methyl-5-bromo-3-(p-chlorophenylimino)isatin <600 <600
Phenytoin (standard) 7.5 >500

Key Observations :

  • The bromo and chloro substituents in isatin derivatives enhance anticonvulsant efficacy, surpassing standard drugs like phenytoin in safety margins .

Q & A

Q. Q. How can isotopic labeling (e.g., 13^{13}C or 15^{15}N) track metabolic or degradation pathways of this compound in biological systems?

  • Methodological Answer : Synthesize 13^{13}C-labeled analogs via carbonyl 13^{13}CO insertion during indoline formation. Administer to cell cultures (e.g., HepG2) and track metabolites via LC-HRMS/MS. Use 15^{15}N-labeled thiophene precursors to study ring-opening pathways in liver microsomal assays .

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